molecular formula C21H14ClNO4 B4969353 N-(4-CHLOROPHENYL)-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE

N-(4-CHLOROPHENYL)-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE

Cat. No.: B4969353
M. Wt: 379.8 g/mol
InChI Key: CCHAKDCTBHVPBR-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE: is a complex organic compound that features a chlorophenyl group, a benzo[c]chromen-3-yl moiety, and an acetamide linkage

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(6-oxobenzo[c]chromen-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO4/c22-13-5-7-14(8-6-13)23-20(24)12-26-15-9-10-17-16-3-1-2-4-18(16)21(25)27-19(17)11-15/h1-11H,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHAKDCTBHVPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)NC4=CC=C(C=C4)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE typically involves multiple steps:

    Formation of the Benzo[c]chromen-3-yl Moiety: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with an intermediate.

    Formation of the Acetamide Linkage: This is usually done through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c]chromen-3-yl moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Alcohols or amines are common products.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

N-(4-CHLOROPHENYL)-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: The compound can modulate signaling pathways, such as those involved in inflammation or cell proliferation, by binding to key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE
  • N-(4-METHOXYPHENYL)-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE

Uniqueness

N-(4-CHLOROPHENYL)-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE: is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions compared to its analogs with different substituents. This uniqueness can be leveraged in designing compounds with specific desired properties.

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